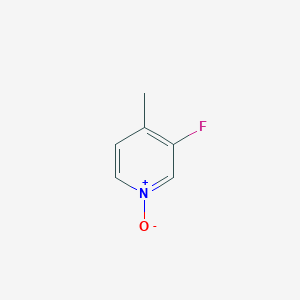

3-Fluoro-4-methylpyridine 1-oxide

Description

BenchChem offers high-quality 3-Fluoro-4-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H6FNO |

|---|---|

Molecular Weight |

127.12 g/mol |

IUPAC Name |

3-fluoro-4-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C6H6FNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |

InChI Key |

WESUTBLFFZUEKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=[N+](C=C1)[O-])F |

Canonical SMILES |

CC1=C(C=[N+](C=C1)[O-])F |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-Fluoro-4-methylpyridine 1-oxide: A Technical Guide for Advanced Intermediates

Executive Summary

The functionalization of fluorinated pyridines is a cornerstone of modern medicinal chemistry and agrochemical development. 3-Fluoro-4-methylpyridine 1-oxide (CAS: 33252-59-4) serves as a critical, highly activated intermediate. The strategic placement of the fluorine atom blocks metabolic oxidation (e.g., CYP450 metabolism) and modulates the basicity of the pyridine nitrogen[1]. Meanwhile, the N-oxide moiety acts as a powerful directing group, enabling regioselective downstream functionalizations such as cyanation (Reissert-Henze reaction) or hydroxymethylation (Boekelheide rearrangement)[2].

This whitepaper provides an in-depth, self-validating technical guide to the synthesis of 3-fluoro-4-methylpyridine 1-oxide, detailing the mechanistic rationale, comparative synthetic methodologies, and step-by-step experimental protocols designed for both laboratory and process-scale environments.

Physicochemical Properties & Structural Rationale

Before executing the synthesis, it is critical to understand how the molecular structure dictates chemical reactivity. The C3-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyridine ring and significantly reduces the electron density on the nitrogen atom[1].

Consequently, the pKa of the pyridine nitrogen is lowered, making it less nucleophilic than an unfluorinated analog. This fundamental property dictates that standard, mild oxidation conditions (e.g., uncatalyzed aqueous H2O2 ) will be sluggish and low-yielding. Efficient N-oxidation requires highly electrophilic oxygen sources, such as meta-chloroperoxybenzoic acid (mCPBA) or transition-metal-catalyzed peroxide systems[2].

Table 1: Target Molecule Specifications

| Property | Specification |

| Chemical Name | 3-Fluoro-4-methylpyridine 1-oxide |

| CAS Registry Number | 33252-59-4 |

| Molecular Formula | C6H6FNO |

| Molecular Weight | 127.12 g/mol |

| Appearance | Off-white to pale yellow solid/oil |

| Reactivity Profile | Activated for C2/C6 nucleophilic attack; thermally sensitive |

Synthetic Workflows and Mechanistic Pathways

To overcome the reduced nucleophilicity of the fluorinated precursor, two primary synthetic routes are employed depending on the scale and safety requirements of the laboratory.

Fig 1: Synthetic workflow for 3-Fluoro-4-methylpyridine 1-oxide and downstream functionalization.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to ensure high yield while mitigating the safety risks associated with peroxy compounds. Every step is grounded in chemical causality.

Protocol A: Electrophilic N-Oxidation via mCPBA (Lab Scale)

This is the most robust and rapid method for generating the N-oxide on a discovery scale (<50 grams)[3].

Mechanistic Causality: mCPBA is a highly electrophilic peroxyacid. The transition state involves a concerted oxygen transfer to the pyridine nitrogen, coupled with proton transfer to the carbonyl oxygen of the leaving meta-chlorobenzoate.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-fluoro-4-methylpyridine (1.0 equiv, e.g., 10.0 g, 90.0 mmol) in anhydrous dichloromethane (DCM) (150 mL) under an inert nitrogen atmosphere.

-

Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: The oxidation is exothermic. Cooling prevents thermal degradation and minimizes over-oxidation or ring-opening side reactions.

-

Oxidant Addition: Add mCPBA (70-75% purity, 1.3 equiv, ~28.8 g) portion-wise over 30 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 12 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1) or LC-MS.

-

Peroxide Quench (Critical Safety Step): Cool the mixture back to 0 °C and slowly add 10% aqueous sodium thiosulfate ( Na2S2O3 ) (50 mL). Stir for 15 minutes. Rationale: Thiosulfate reduces any unreacted, potentially explosive peroxy species into safe, water-soluble byproducts.

-

Acid Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3 ) (3 × 100 mL). Rationale: The byproduct, m-chlorobenzoic acid (pKa ~3.8), is neutralized into its sodium salt, driving it entirely into the aqueous phase while the neutral N-oxide remains in the DCM.

-

Isolation: Wash with brine, dry over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the crude 3-fluoro-4-methylpyridine 1-oxide. Purify via flash chromatography if necessary.

Protocol B: Catalytic N-Oxidation via H2O2 / MeReO3 (Process Scale)

For scale-up (>50 grams), mCPBA becomes cost-prohibitive and poses a severe shock-sensitive hazard. The use of Methyltrioxorhenium (VII) ( MeReO3 ) catalyzes the transfer of oxygen from aqueous hydrogen peroxide[2].

Mechanistic Causality: MeReO3 reacts with H2O2 to form a highly reactive diperoxo-rhenium complex. This intermediate is vastly more electrophilic than H2O2 alone, allowing it to efficiently oxidize the electron-deficient fluoropyridine without the need for harsh acidic solvents.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-fluoro-4-methylpyridine (1.0 equiv) in a mixture of DCM or Methanol.

-

Catalyst Addition: Add MeReO3 (1 to 2 mol%). The solution will typically turn a pale yellow, indicating the formation of the active peroxo-complex.

-

Oxidant Addition: Dropwise add 30% aqueous H2O2 (2.0 equiv) while maintaining the internal temperature below 25 °C using a water bath.

-

Reaction: Stir vigorously at room temperature for 6–8 hours.

-

Quench & Workup: Add a catalytic amount of Manganese dioxide ( MnO2 ) to decompose excess H2O2 (monitor oxygen gas evolution). Once bubbling ceases, filter the mixture through a pad of Celite.

-

Isolation: Concentrate the filtrate. The resulting N-oxide is typically obtained in high purity without the need for extensive aqueous washing.

Quantitative Data & Reaction Optimization

The table below summarizes the comparative efficiency of different oxidation systems for this specific fluorinated substrate.

Table 2: Optimization of N-Oxidation Conditions

| Oxidant System | Solvent | Temp / Time | Yield (%) | Technical Remarks |

| mCPBA (1.3 eq) | DCM | 0 °C to RT / 6 h | 88 - 92% | Fast, reliable; requires careful basic workup to remove mCBA. Best for lab scale. |

| H2O2 / MeReO3 (1 mol%) | DCM | RT / 8 h | 85 - 89% | Highly atom-economical; avoids explosive organic peroxide byproducts. Ideal for scale-up. |

| H2O2 / AcOH | Acetic Acid | 70 °C / 24 h | 40 - 55% | Sluggish reaction due to the -I effect of the C3-Fluorine. High heat causes partial degradation. |

Downstream Applications in Drug Development

The synthesis of 3-fluoro-4-methylpyridine 1-oxide is rarely an endpoint; it is a gateway intermediate. The N-oxide oxygen atom donates electron density back into the pyridine ring via resonance, specifically activating the C2 and C6 positions for nucleophilic aromatic substitution ( SNAr )[1].

-

Cyanation: Treatment of the N-oxide with trimethylsilyl cyanide (TMSCN) and a base (e.g., dimethylcarbamyl chloride or electrophilic activator) yields 2-cyano-3-fluoro-4-methylpyridine, a critical precursor for synthesizing aminopyrazinone thrombin inhibitors[2].

-

Halogenation: Reaction with Phosphorus oxychloride ( POCl3 ) drives a rearrangement that installs a chlorine atom at the C2 position, yielding 2-chloro-3-fluoro-4-methylpyridine, a highly sought-after electrophile for Suzuki cross-coupling reactions[1].

References

-

Burgey, C. S., et al. "Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines." Journal of Medicinal Chemistry, ACS Publications, 2003. Available at:[Link]

- Biogen Idec MA Inc. "Pyrazine Derivatives Useful as Adenosine Receptor Antagonists." US Patent Application US20090042891A1, Google Patents, 2009.

Sources

Comprehensive Structure Elucidation of 3-Fluoro-4-methylpyridine 1-oxide: A Multi-Modal Analytical Framework

Executive Summary

Pyridine N-oxides are indispensable structural motifs in modern medicinal chemistry and organic synthesis. They serve as versatile directing groups for C-H functionalization, potent bioisosteres, and critical intermediates in the synthesis of complex pharmaceuticals[1]. Specifically, 3-fluoro-4-methylpyridine 1-oxide (CAS: 33252-59-4) combines the unique electronic properties of the N-oxide dipole with the metabolic stability and lipophilicity imparted by fluorine[2].

For researchers and drug development professionals, definitively proving the structure of such heavily substituted heterocycles is paramount. Positional isomers (e.g., 2-fluoro or 5-fluoro derivatives) can exhibit drastically different pharmacological profiles. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, orthogonal analytical framework for the absolute structure elucidation of 3-fluoro-4-methylpyridine 1-oxide, leveraging High-Resolution Mass Spectrometry (HRMS), Multinuclear NMR, and X-ray Crystallography.

Part 1: Theoretical Basis & Causality of Analytical Choices

Structure elucidation cannot rely on a single technique; it requires a network of causal evidence where each method validates the others.

-

High-Resolution Mass Spectrometry (HRMS): While nominal mass confirms the general molecular weight, HRMS (via ESI-TOF) is required to establish the exact elemental composition (C₆H₆FNO). By achieving mass accuracy within < 2 ppm, we mathematically eliminate unexpected oxidations, dimerizations, or solvent adducts that often plague N-oxide synthesis.

-

Multinuclear NMR (¹H, ¹³C, ¹⁹F): The N-oxide moiety fundamentally alters the electronic landscape of the pyridine ring. Unlike a standard pyridine where the nitrogen is purely electron-withdrawing, the N-oxide oxygen back-donates electron density into the ortho and para positions, creating a distinct shielding/deshielding profile. Furthermore, the ¹⁹F nucleus (spin ½, 100% natural abundance) acts as an internal structural probe. Its scalar couplings ( J -couplings) to adjacent carbons and protons provide an unambiguous map of the ring's substitution pattern.

-

X-ray Crystallography & IR Spectroscopy: Pyridine N-oxides are highly planar molecules. The N–O bond distance is characteristically ~1.34 Å, and the C–N–C angle widens to ~124° compared to the parent pyridine[3]. IR spectroscopy provides rapid, orthogonal confirmation of the N–O stretching vibration.

Part 2: Data Presentation & Expected Spectral Signatures

To facilitate rapid comparison in the laboratory, the expected quantitative data for 3-fluoro-4-methylpyridine 1-oxide is summarized below.

Table 1: HRMS (ESI+) Isotopic Profiling

| Formula | Theoretical [M+H]⁺ ( m/z ) | Expected Mass Error | Ionization Mode | Diagnostic Feature |

| C₆H₆FNO | 128.0512 | < 2.0 ppm | ESI Positive | Absence of [M+H-16]⁺ fragment in soft ionization |

Table 2: Multinuclear NMR Assignments (in CDCl₃)

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Mechanistic Rationale |

| ¹H | H-2 | ~8.15 – 8.30 | dd ( ³JHF ~ 8.0, ⁴JHH ~ 1.5) | Highly deshielded by adjacent N⁺–O⁻ and anisotropic effect of F. |

| ¹H | H-6 | ~8.05 – 8.20 | d ( ³JHH ~ 6.5) | Deshielded by N⁺–O⁻, ortho to H-5. |

| ¹H | H-5 | ~7.00 – 7.20 | d ( ³JHH ~ 6.5) | Shielded by back-donation from N-oxide; ortho to H-6. |

| ¹H | CH₃ | ~2.30 – 2.40 | d ( ⁴JHF ~ 2.0) | Benzylic methyl, split by long-range F coupling. |

| ¹⁹F | F-3 | -115.0 to -125.0 | m | Characteristic fluoroaromatic shift. |

| ¹³C | C-3 | ~150.0 – 155.0 | d ( ¹JCF ~ 250 Hz) | Directly bonded to F (massive scalar coupling). |

| ¹³C | C-2 | ~135.0 – 140.0 | d ( ²JCF ~ 20 Hz) | Adjacent to N-oxide and F. |

Part 3: Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. Each step includes an internal check to ensure data integrity before proceeding to the next analytical phase.

Protocol A: HRMS Acquisition & Validation

-

Sample Preparation: Dissolve 1.0 mg of the synthesized 3-fluoro-4-methylpyridine 1-oxide in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

-

Instrument Calibration: Infuse a standard Agilent/Waters tuning mix. Validation Check: Do not proceed unless the instrument demonstrates a mass accuracy of < 2 ppm across the 50–1000 m/z range.

-

Acquisition: Inject 1 µL into the ESI-TOF system. Operate in positive ion mode (ESI+) with a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

-

Data Processing: Extract the chromatogram for m/z 128.0512. Validation Check: The isotopic pattern must show an M+1 peak (~7% relative abundance due to ¹³C) matching the theoretical simulated spectrum for C₆H₆FNO.

Protocol B: NMR Structural Mapping (1D & 2D)

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

-

1D Acquisition:

-

Acquire ¹H NMR at 500 MHz (16 scans, relaxation delay d1 = 2s).

-

Acquire ¹⁹F NMR with ¹H decoupling (64 scans) to simplify the fluorine signal to a singlet (or multiplet if restricted rotation exists).

-

Acquire ¹³C{¹H} NMR (1024 scans).

-

-

2D Connectivity (HSQC & HMBC):

-

Run ¹H-¹³C HSQC to map all direct C–H bonds.

-

Run ¹H-¹³C HMBC to establish the carbon skeleton. Validation Check: The methyl protons (~2.35 ppm) must show strong ³J correlations to C-3 (the fluorinated carbon, recognizable by its ¹JCF splitting) and C-5. This definitively locks the methyl group at the C-4 position.

-

Protocol C: Solid-State Conformation (IR & X-ray)

-

IR Spectroscopy: Place 2 mg of the neat solid on an ATR-FTIR diamond crystal. Apply pressure and scan from 4000 to 400 cm⁻¹. Look for the diagnostic, intense N–O stretching band at 1200–1250 cm⁻¹.

-

Crystallization: Dissolve 50 mg of the compound in a minimum volume of dichloromethane. Layer carefully with hexanes and allow for slow evaporation over 48 hours.

-

Diffraction: Mount a suitable single crystal on a diffractometer. Validation Check: The solved structure must yield an R -factor < 5%, confirming the ~1.34 Å N–O bond length and the ~124° C–N–C angle[3].

Part 4: Logical Workflows & Visualizations

To conceptualize the causality of the elucidation process, the following Graphviz diagrams map the analytical workflow and the specific NMR logic used to confirm positional isomerism.

Figure 1: Multi-modal analytical workflow for the structure elucidation of pyridine N-oxides.

Figure 2: HMBC NMR logical correlation map confirming the C-4 methyl substitution.

References

-

Pyridine-N-oxide - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link][3]

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][1]

-

Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

Sources

The Strategic Utility of 3-Fluoro-4-methylpyridine 1-oxide in Advanced Drug Design

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the precise modification of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Fluoro-4-methylpyridine 1-oxide (CAS: 33252-59-4)[1] serves as a critical synthetic intermediate. Derived from its parent compound, 3-Fluoro-4-methylpyridine (CAS: 399-88-2)[2], the N-oxide derivative provides a unique electronic gateway for regioselective functionalization while retaining the metabolic stability conferred by the fluorine atom[3]. This technical guide explores the physicochemical properties, mechanistic rationale, and validated synthetic protocols associated with this vital building block.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of the N-oxide and its parent compound is essential for predicting reactivity and solubility during synthetic workflows.

| Property | 3-Fluoro-4-methylpyridine 1-oxide | 3-Fluoro-4-methylpyridine (Parent) |

| CAS Number | 33252-59-4[1] | 399-88-2[2] |

| Molecular Formula | C6H6FNO[1] | C6H6FN |

| Molecular Weight | 127.12 g/mol [1] | 111.12 g/mol |

| Structural Role | Activated intermediate for C2/C6 functionalization | Core pharmacophore / Precursor |

Mechanistic Role in Drug Design: The Causality of Structure

The incorporation of the 3-fluoro-4-methylpyridine motif is rarely accidental; it is a calculated maneuver to overcome specific biological and synthetic hurdles.

-

The Fluorine Effect (Metabolic Shielding): The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol)[3]. Substituting hydrogen with fluorine at metabolic hotspots effectively blocks Cytochrome P450-mediated oxidation[3]. Furthermore, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability under physiological conditions[3].

-

The N-Oxide Activation (Synthetic Gateway): Pyridine rings are notoriously electron-deficient and resistant to electrophilic aromatic substitution. Converting the pyridine to an N-oxide pushes electron density back into the ring via resonance. This electronic activation specifically primes the C2 and C6 positions for downstream transformations, such as chlorination or the Boekelheide rearrangement, which are otherwise thermodynamically unfavorable on the bare pyridine ring.

Mechanistic pathways demonstrating how fluorination and N-oxidation optimize chemical profiles.

Validated Synthetic Methodologies

Protocol: N-Oxidation of 3-Fluoro-4-methylpyridine

This protocol details the conversion of the parent pyridine to the N-oxide using meta-chloroperoxybenzoic acid (mCPBA)[4]. The methodology is designed as a self-validating system to ensure high yield and prevent thermal runaway.

Step-by-Step Workflow:

-

Setup & Initiation: Dissolve 3-Fluoro-4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction vessel to 0°C using an ice bath[4].

-

Oxidant Addition: Slowly add mCPBA (1.2 to 1.5 eq) in small portions[4]. Causality: Pyridine oxidation is often mass-transfer limited. Slow addition at 0°C controls the highly exothermic reaction, preventing reagent accumulation and subsequent thermal runaway[3].

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours[4].

-

In-Process Validation: Monitor reaction progress via Thin Layer Chromatography (TLC). The N-oxide product will exhibit a significantly lower Retention Factor (Rf) compared to the parent pyridine due to the highly polar N-O dipole.

-

Quenching & Workup: Dilute the mixture with additional DCM. Wash sequentially with 10% aqueous Na2S2O3 (to quench any unreacted peroxide) and saturated aqueous NaHCO3[4]. Causality: The NaHCO3 wash is critical; it deprotonates the meta-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt that partitions into the aqueous layer, ensuring high organic purity[4].

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo[4]. The resulting product is 3-Fluoro-4-methylpyridine 1-oxide.

-

Post-Process Validation: Confirm structural identity via 1H NMR. The spectrum must show a characteristic downfield shift of the pyridine ring protons adjacent to the nitrogen, confirming the deshielding effect of the newly formed N-oxide moiety.

Synthetic workflow for N-oxidation and subsequent downstream electrophilic functionalization.

Applications in Therapeutics and Drug Development

The strategic use of 3-fluoro-4-methylpyridine derivatives has driven breakthroughs in several therapeutic areas:

-

Thrombin Inhibitors: During the metabolism-directed optimization of aminopyrazinone acetamide thrombin inhibitors, researchers discovered that oxidative metabolism at the P1 pyridine ring severely limited the drug's in vivo half-life[5]. By incorporating a 3-fluoro group onto the P1 pyridine ring, the basicity of the nitrogen was reduced, which diminished the potential for unwanted biological N-oxidation and substantially improved the pharmacokinetic duration and oral bioavailability[5].

-

Adenosine Receptor Antagonists: The N-oxide intermediate is heavily utilized in the synthesis of complex pyrazine derivatives[4]. These compounds serve as potent A2B adenosine receptor antagonists, which are critical in the treatment of respiratory disorders such as asthma, chronic obstructive pulmonary disease (COPD), and pulmonary fibrosis[4]. The N-oxide directs the necessary coupling reactions to build the highly substituted heterocyclic cores required for receptor affinity[4].

Sources

- 1. 33252-59-4 CAS Manufactory [chemicalbook.com]

- 2. 399-88-2|3-Fluoro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 3. Methyl 5-fluoro-4-methylpicolinate | Benchchem [benchchem.com]

- 4. US20090042891A1 - Pyrazine Derivatives Useful as Adenosine Receptor Antagonists - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

3-Fluoro-4-methylpyridine 1-oxide: Molecular Weight Analysis, Synthesis, and Application in Drug Discovery

Executive Summary

In modern medicinal chemistry, the functionalization of pyridine rings is a cornerstone of rational drug design. The compound 3-fluoro-4-methylpyridine 1-oxide (CAS: 33252-59-4) serves as a critical synthetic intermediate and a pharmacokinetic model compound. The strategic placement of a fluorine atom at the C3 position modulates the electronic properties of the pyridine core, directly impacting its metabolic stability, basicity (pKa), and susceptibility to electrophilic oxidation [1].

This technical guide provides an in-depth analysis of the exact molecular weight and physicochemical properties of 3-fluoro-4-methylpyridine 1-oxide, alongside field-proven, self-validating protocols for its analytical characterization and chemical synthesis.

Physicochemical Profiling & Molecular Weight Data

Accurate molecular weight (MW) determination is essential for maintaining stoichiometric precision during downstream cross-coupling or C-H functionalization reactions. The molecular weight of 3-fluoro-4-methylpyridine 1-oxide is calculated based on its atomic constituents: Carbon (12.011), Hydrogen (1.008), Fluorine (18.998), Nitrogen (14.007), and Oxygen (15.999).

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural/Analytical Significance |

| Chemical Formula | C₆H₆FNO | Defines reaction stoichiometry. |

| Molecular Weight | 127.12 g/mol | Standard MW used for bulk synthetic calculations [2]. |

| Monoisotopic Mass | 127.0433 Da | Target mass for High-Resolution Mass Spectrometry (HRMS). |

| [M+H]⁺ m/z (ESI+) | 128.0510 | Primary diagnostic ion in positive electrospray ionization. |

| LogP (Predicted) | ~0.4 - 0.8 | Indicates high hydrophilicity, typical of zwitterionic N-oxides. |

Structural Rationale in Drug Design

The 3-fluoro-4-methylpyridine motif is frequently deployed to optimize the pharmacokinetic profiles of clinical candidates, such as thrombin inhibitors and kinase antagonists [1].

-

Metabolic Shielding: The C3-fluorine atom blocks rapid Cytochrome P450 (CYP450)-mediated oxidation at an otherwise vulnerable position.

-

pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine lowers the pKa of the pyridine nitrogen. This reduces off-target basicity-driven toxicities, such as hERG channel blockade.

-

Synthetic Activation: Deliberately synthesizing the N-oxide activates the adjacent C4-methyl group. The highly polarized N-O bond facilitates the Boekelheide rearrangement , allowing chemists to cleanly convert the C4-methyl group into a functionalized benzylic acetate or alcohol.

Analytical Verification: LC-MS Protocol

To ensure trustworthiness in structural characterization, the following LC-MS protocol acts as a self-validating system. The use of formic acid is causal: it forces the protonation of the N-oxide oxygen, guaranteeing a strong[M+H]⁺ signal, while the collision-induced dissociation (CID) parameters confirm the structure via characteristic neutral losses.

Step-by-Step LC-MS Methodology

-

Sample Preparation: Dissolve 1.0 mg of 3-fluoro-4-methylpyridine 1-oxide in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 10 µg/mL in 50:50 Water:Acetonitrile.

-

Chromatography: Inject 2 µL onto a sub-2-micron C18 reverse-phase column (e.g., UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase Gradient:

-

Solvent A: 0.1% Formic Acid in Milli-Q Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Run: Linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

-

-

Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure optimal droplet evaporation without thermally degrading the N-oxide.

-

Data Acquisition & Validation: Scan from m/z 50 to 500. Extract the ion chromatogram (EIC) for m/z 128.05 . Validate the peak by observing the MS/MS fragmentation (See Figure 2).

Fig 1: ESI-MS fragmentation pathway of 3-fluoro-4-methylpyridine 1-oxide highlighting key losses.

Synthetic Methodology: N-Oxidation

The synthesis of 3-fluoro-4-methylpyridine 1-oxide via electrophilic oxygen transfer requires careful stoichiometric control. Causality Note: Because the C3-fluorine atom withdraws electron density from the pyridine ring, the nitrogen lone pair is less nucleophilic than in an unsubstituted pyridine. Consequently, standard oxidation conditions will be sluggish, necessitating a slight excess of oxidant (m-CPBA) and an extended reaction time.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: Dissolve 3-fluoro-4-methylpyridine (10.0 mmol, 1.11 g) in 25 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Oxidant Addition: Cool the solution to 0°C using an ice-water bath. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 13.0 mmol, 2.91 g) in small portions. Rationale: Stepwise addition controls the exothermic nature of the peracid reaction and prevents solvent boil-off.

-

Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25°C) and stir continuously for 12 hours to overcome the fluorine-induced deactivation of the nitrogen center.

-

Quenching: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. This reduces any unreacted explosive peracid into its corresponding carboxylic acid.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic DCM layer with saturated aqueous sodium bicarbonate (NaHCO₃) (3 x 20 mL). Rationale: The weakly basic NaHCO₃ deprotonates the m-chlorobenzoic acid byproduct, pulling it into the aqueous phase while leaving the target N-oxide in the organic phase.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-fluoro-4-methylpyridine 1-oxide as a highly pure solid (MW: 127.12 g/mol ).

Fig 2: Synthetic workflow from 3-fluoro-4-methylpyridine to its N-oxide and downstream acetate.

References

-

Title: Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Spectroscopic data for 3-Fluoro-4-methylpyridine 1-oxide

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-methylpyridine 1-oxide

This guide provides a comprehensive technical overview of the key spectroscopic data expected for the characterization of 3-Fluoro-4-methylpyridine 1-oxide. As a crucial building block in medicinal and agrochemical research, understanding its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its spectral data.

Molecular Structure and Key Features

3-Fluoro-4-methylpyridine 1-oxide is a derivative of pyridine with three key functionalizations that dictate its spectroscopic signature:

-

Pyridine N-oxide: The N-oxide group significantly alters the electronic distribution within the aromatic ring. It acts as a strong π-donor and σ-acceptor, influencing the chemical shifts of ring protons and carbons.[1]

-

Fluorine Substituent: The highly electronegative fluorine atom at the 3-position introduces strong inductive effects and provides a unique NMR-active nucleus (¹⁹F) for analysis.[2]

-

Methyl Group: The electron-donating methyl group at the 4-position further modulates the electronic environment of the pyridine ring.

These features combine to create a unique spectroscopic fingerprint that can be used for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of 3-Fluoro-4-methylpyridine 1-oxide in solution. We will consider ¹H, ¹³C, and ¹⁹F NMR, as each provides complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.2 - 8.4 | Doublet of doublets (dd) | ³J(H,H) ≈ 6-7 Hz, ⁴J(H,F) ≈ 2-3 Hz |

| H-5 | ~7.1 - 7.3 | Doublet of doublets (dd) | ³J(H,H) ≈ 6-7 Hz, ⁴J(H,H) ≈ 1-2 Hz |

| H-6 | ~8.1 - 8.3 | Doublet of doublets (dd) | ³J(H,H) ≈ 6-7 Hz,⁵J(H,F) ≈ 1-2 Hz |

| -CH₃ (H-7) | ~2.3 - 2.5 | Singlet (or narrow doublet due to ⁴J(H,F)) | ⁴J(H,F) ≈ 1-2 Hz |

Expertise & Interpretation:

-

Causality of Chemical Shifts: The N-oxide group deshields the α-protons (H-2 and H-6), shifting them significantly downfield compared to non-oxidized pyridines.[3] The electron-donating methyl group at C-4 will slightly shield the adjacent H-5 proton. The fluorine at C-3 will deshield the adjacent H-2 proton.

-

Coupling Patterns: The spectrum will display a complex but interpretable set of couplings. Each aromatic proton is expected to be a doublet of doublets or a more complex multiplet due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The through-space and through-bond couplings to fluorine are distinctive features. For instance, H-2 will show a larger four-bond coupling to fluorine (⁴J(H,F)) compared to the five-bond coupling for H-6 (⁵J(H,F)).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The N-oxide functionality typically causes an upfield shift for the α and γ carbons (C-2, C-6, C-4) and a downfield shift for the β carbons (C-3, C-5) relative to the parent pyridine.[4]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~138 - 140 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz |

| C-3 | ~150 - 155 | Doublet (d) | ¹J(C,F) ≈ 240-260 Hz |

| C-4 | ~137 - 139 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz |

| C-5 | ~125 - 127 | Doublet (d) | ³J(C,F) ≈ 3-5 Hz |

| C-6 | ~139 - 141 | Singlet (s) or small doublet | ⁴J(C,F) ≈ 1-3 Hz |

| -CH₃ (C-7) | ~18 - 20 | Doublet (d) | ³J(C,F) ≈ 3-5 Hz |

Expertise & Interpretation:

-

Trustworthiness through Coupling: The most self-validating feature of the ¹³C spectrum is the carbon-fluorine coupling. The carbon directly attached to the fluorine (C-3) will exhibit a very large one-bond coupling constant (¹J(C,F)), which is an unambiguous indicator of C-F bond presence. The two- and three-bond couplings (²J(C,F) and ³J(C,F)) provide definitive evidence for the relative positions of the other carbon atoms with respect to the fluorine substituent.

¹⁹F NMR Spectroscopy: The Fluorine Spy

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[5][6]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, CFCl₃ as standard)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F at C-3 | ~ -120 to -140 | Multiplet |

Expertise & Interpretation:

-

High Sensitivity & Dispersion: The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying fluorinated compounds, even in complex mixtures.[2][7] The chemical shift is highly sensitive to the electronic environment.

-

Structural Confirmation: The multiplicity of the ¹⁹F signal, arising from couplings to H-2, H-4 (if any), and potentially the methyl protons, will further confirm the fluorine's position on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2950 - 2850 | Methyl C-H Stretch | Medium-Weak |

| ~1600 - 1450 | Aromatic C=C and C=N Stretch | Strong |

| ~1250 - 1280 | N-O Stretch | Strong |

| ~1200 - 1100 | C-F Stretch | Strong |

Expertise & Interpretation:

-

The N-O Stretch: The most characteristic vibration for a pyridine N-oxide is the N-O stretching band, which is typically strong and appears around 1250-1280 cm⁻¹.[8] Its exact position can be influenced by the other ring substituents.

-

The C-F Stretch: The C-F stretch is also a strong and diagnostically useful band, typically found in the 1200-1100 cm⁻¹ region for aromatic fluorides.

-

Aromatic Ring Vibrations: The pattern of bands in the 1600-1450 cm⁻¹ region confirms the presence of the aromatic pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for confirming its elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Interpretation |

| ~127 | Molecular Ion [M]⁺• |

| ~111 | [M-O]⁺• (Loss of oxygen) |

| ~96 | [M-O-CH₃]⁺ (Loss of oxygen and methyl radical) |

| ~82 | Fragmentation of the pyridine ring |

Expertise & Interpretation:

-

Molecular Ion Peak: The molecular ion peak (M⁺•) at m/z ≈ 127 would confirm the molecular formula C₆H₆FNO.

-

Characteristic N-Oxide Fragmentation: A hallmark of pyridine N-oxide mass spectra is the prominent [M-O]⁺• peak, corresponding to the loss of an oxygen atom.[9] This is often a very intense peak and serves as strong evidence for the N-oxide functionality. Further fragmentation would proceed from this [M-O]⁺• ion.

Experimental Protocols: A Self-Validating System

This section provides a standardized, field-proven protocol for acquiring high-quality NMR data for 3-Fluoro-4-methylpyridine 1-oxide.

Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Fluoro-4-methylpyridine 1-oxide.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be required if solubility is an issue.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if precise chemical shift referencing is required.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for a reference signal (e.g., TMS or residual solvent peak).

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to ~16 ppm, centered around 6-7 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): Set to 2-5 seconds to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all protonated carbons.

-

Spectral Width: Set to ~220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): Set to 2 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to TMS (0 ppm) or the residual solvent peak.

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Visualizations: Diagrams and Workflows

Visual aids are essential for understanding the relationships between structure, data, and experimental design.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Sources

- 1. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopic studies on pyridine N-oxide complexes of iron(III) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. Pyridine N-oxide and pyridine-d5 N-oxide: an electrospray/tandem mass spectrometric study carried out at high mass resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the N-oxide Group in 3-Fluoro-4-methylpyridine 1-oxide

This guide offers a detailed exploration into the chemical reactivity of 3-Fluoro-4-methylpyridine 1-oxide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will dissect the intricate interplay of its functional groups—the N-oxide, the fluorine atom, and the methyl group—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential.

Introduction: A Molecule of Tuned Reactivity

Pyridine N-oxides are a cornerstone in heterocyclic chemistry, serving as versatile intermediates that unlock reaction pathways not accessible to their parent pyridine counterparts.[1] The N-oxide group fundamentally alters the electronic landscape of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic reagents.[1][2]

The subject of this guide, 3-Fluoro-4-methylpyridine 1-oxide, presents a particularly compelling case. The molecule is adorned with three distinct functional groups whose electronic effects are in a delicate balance:

-

The N-oxide group: Acts as a strong electron-donating group through resonance, enriching the ortho (C2, C6) and para (C4) positions with electron density.[1]

-

The Fluorine atom: A strongly electronegative, electron-withdrawing group by induction, which also influences the ring's susceptibility to substitution.

-

The Methyl group: An electron-donating group through hyperconjugation and induction.[3]

This unique combination of substituents makes 3-Fluoro-4-methylpyridine 1-oxide a highly valuable building block for creating complex, functionalized pyridine derivatives.[4] This guide will elucidate the principles governing its reactivity, providing a predictive framework for its application in synthesis.

Electronic and Structural Properties

To understand the reactivity of 3-Fluoro-4-methylpyridine 1-oxide, one must first appreciate its electronic structure. The N-oxide group donates electron density into the π-system of the ring, as depicted by its resonance structures. This donation primarily increases the electron density at the C2, C4, and C6 positions.

However, the powerful inductive effect of the fluorine atom at C3 and the positive charge on the nitrogen atom withdraw electron density from the sigma framework, influencing the overall reactivity. The 4-methyl group further donates electron density, primarily to the C4 position.

Caption: Resonance delocalization in 3-Fluoro-4-methylpyridine 1-oxide.

This electronic push-pull system is the key to its diverse reactivity, which can be broadly categorized into reactions involving the N-oxide group directly and reactions where the N-oxide acts as a powerful directing group.

Core Reactivity of the N-oxide Functional Group

The N-oxide group is not merely a spectator. Its oxygen atom is nucleophilic, and the N-O bond can be cleaved under various conditions.

Deoxygenation

The removal of the N-oxide oxygen to regenerate the parent pyridine is a fundamental transformation. This is often the final step in a synthetic sequence after the N-oxide has been used to direct other substitutions. A variety of reagents can accomplish this, each with its own mechanism and substrate compatibility.[5][6][7]

| Reagent Class | Examples | General Conditions | Notes |

| Phosphorus(III) Reagents | PCl₃, PPh₃, P(OMe)₃ | Stoichiometric, often at room temp. or with mild heating. | PCl₃ is highly effective but can also chlorinate other functional groups.[1] |

| Catalytic Hydrogenation | H₂, Pd/C | Atmospheric or elevated pressure of H₂. | Can also reduce other functional groups like nitro groups or alkenes.[8][9] |

| Transition Metal Catalysts | Mo(VI), Re complexes | Catalytic amounts with a stoichiometric reductant (e.g., PPh₃).[7] | Offers milder conditions and higher chemoselectivity in some cases. |

| Photoredox/Electrochemical | Visible light photocatalysts, electrochemical cells | Room temperature, metal-free options available. | Represents modern, green chemistry approaches to deoxygenation.[5][10] |

Causality: The driving force for deoxygenation with phosphorus reagents is the formation of a very stable P=O double bond.[1] Catalytic hydrogenation relies on the reductive cleavage of the N-O bond on a metal surface.

O-Acylation and Subsequent Rearrangements

The oxygen atom of the N-oxide is nucleophilic and readily reacts with acylating agents like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). This O-acylation is a critical activation step that dramatically enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions.

Furthermore, for 2- or 4-alkyl substituted pyridine N-oxides, this O-acylation can trigger a rearrangement. For a 4-methyl group, as in our target molecule, acylation can lead to a reaction cascade known as the Boekelheide rearrangement . While classically described for 2-methylpyridines, the principles can extend to analogous systems.[11][12][13] The initial O-acylation is followed by deprotonation of the methyl group to form an anhydro base (a methylene-dihydropyridine intermediate). This intermediate then undergoes a[10][10]-sigmatropic rearrangement, moving the acyloxy group from the nitrogen to the methyl carbon.[11] Subsequent hydrolysis yields the corresponding 4-(hydroxymethyl)pyridine derivative.

Caption: Logical workflow of the Boekelheide-type rearrangement.

This reactivity provides a powerful method for functionalizing the alkyl side chain, a transformation that is difficult to achieve on the parent pyridine.

The N-oxide as a Directing Group

The primary synthetic utility of the N-oxide group lies in its profound influence on the substitution patterns of the pyridine ring.

Electrophilic Aromatic Substitution (SEAr)

Unlike pyridine itself, which is highly deactivated towards electrophilic substitution and reacts at the C3 position under harsh conditions, pyridine N-oxide is activated.[2][14] The electron donation from the N-oxide oxygen directs incoming electrophiles to the C4 (para) and C2/C6 (ortho) positions.[1]

For 3-Fluoro-4-methylpyridine 1-oxide:

-

The C4 position is already substituted.

-

The C2 and C6 positions are activated by the N-oxide.

-

The C5 position is meta to the N-oxide and less activated.

Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄), is expected to occur primarily at the C2 or C6 positions. Computational studies on pyridine N-oxide itself suggest that while the C4 product is often thermodynamically favored, the C2 product can be the kinetic product of nitration.[15] The fluorine at C3 will exert a deactivating inductive effect, potentially slowing the reaction compared to 4-methylpyridine 1-oxide, but the directing effect of the N-oxide remains dominant.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group is instrumental in facilitating nucleophilic aromatic substitution. While it does not activate the ring towards direct SNAr, its activation via O-functionalization (e.g., with POCl₃, TsCl, or Ac₂O) transforms the pyridinium ring into a potent electrophile.[1]

The activation step converts the oxygen into a good leaving group. A subsequent attack by a nucleophile at the C2 or C6 position, followed by elimination, leads to substitution.

Caption: Workflow for N-oxide-mediated nucleophilic substitution.

This strategy is exceptionally powerful for introducing a wide range of nucleophiles (amines, alkoxides, cyanide, etc.) onto the pyridine ring at positions that are typically unreactive in standard SNAr reactions. For instance, the reaction with POCl₃ can introduce a chlorine atom at the C2 position, which itself is an excellent leaving group for further SNAr reactions.[1]

Interestingly, the N-oxide functionality can also facilitate nucleophilic substitution at the C3 position by stabilizing the Meisenheimer complex, as demonstrated in the synthesis of 3-fluoro-4-nitropyridine N-oxide from its 3-bromo precursor.[8][9] This highlights the N-oxide's ability to enable substitutions even at positions not traditionally considered activated.

Experimental Protocols

To provide practical context, we present established methodologies for key transformations.

Protocol 1: Synthesis of 3-Fluoro-4-methylpyridine 1-oxide

This procedure is based on the standard oxidation of pyridines using a peroxy acid.

Reactants:

-

3-Fluoro-4-methylpyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-Fluoro-4-methylpyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure N-oxide.

Justification: m-CPBA is a widely used, relatively safe, and effective oxidizing agent for N-oxidation.[16] The aqueous workup is critical for removing the peroxy acid and its byproduct, ensuring the stability and purity of the final product.

Protocol 2: Deoxygenation using Phosphorus Trichloride (PCl₃)

This protocol regenerates the parent pyridine from the N-oxide.

Reactants:

-

3-Fluoro-4-methylpyridine 1-oxide

-

Phosphorus trichloride (PCl₃)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-oxide (1.0 eq) in anhydrous CHCl₃ or DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C.

-

Add PCl₃ (1.1 - 1.3 eq) dropwise via syringe. The reaction is often exothermic.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a vigorously stirred, chilled solution of saturated NaHCO₃. Caution: This quench is exothermic and releases gas.

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting 3-Fluoro-4-methylpyridine by chromatography or distillation if necessary.

Justification: PCl₃ is a powerful and efficient deoxygenating agent.[1] The basic quench is necessary to neutralize the acidic phosphorus byproducts. Anhydrous conditions are important initially to prevent hydrolysis of PCl₃.

Conclusion

3-Fluoro-4-methylpyridine 1-oxide is a molecule with finely tuned reactivity. The N-oxide group is not merely an activating substituent but a versatile chemical handle. It enables selective C-H functionalization at the ring and side-chain, facilitates nucleophilic substitutions that would otherwise be impossible, and can be cleanly removed when its purpose is served. The interplay between its directing ability and the electronic influence of the fluoro and methyl substituents provides a rich platform for the synthesis of novel, highly functionalized pyridines for applications in drug discovery and materials science. Understanding the principles outlined in this guide is paramount for any scientist seeking to exploit the full synthetic potential of this valuable heterocyclic building block.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [This is a foundational textbook, a general URL is not applicable. The principles are widely cited.]

-

Fuentes, J. A., & Clarke, M. L. (2008). A convenient and chemoselective method for deoxygenation of pyridine N-oxide derivatives by transfer oxidation of triethylamine under microwave irradiation is catalysed by [Pd(OAc)2]/dppf. Synlett, 2008(16), 2579-2582. Available from: [Link]

-

Domingo, L. R., & Sáez, J. A. (2019). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 43(4), 1848-1856. Available from: [Link]

-

Zerna, K., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(49), 7794-7797. Available from: [Link]

-

Zerna, K., et al. (2016). Synthesis of meta-substituted [¹⁸F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(49), 7794-7797. Available from: [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Grokipedia. (n.d.). Boekelheide reaction. Retrieved from [Link]

-

Feng, C., Guo, H., & Ding, A. (2025). An efficient visible light-induced photoredox method for deoxygenation and hydroxymethylation of pyridine N-oxides. The Journal of Organic Chemistry, 90, 1376-1387. Available from: [Link]

-

Quimicaorganica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]

-

YouTube. (2020, October 29). Reactions of Pyridine-N-Oxide. Retrieved from [Link]

-

Boekelheide, V., & Linn, W. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. Available from: [Link]

-

Journal of the Chemical Society (Resumed). (1957). The deoxygenation of heterocyclic N-oxides. Part I. A novel oxygen- and peroxide-catalysed reduction of pyridine 1-oxide with triethyl phosphite. 1957, 1930-1934. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic fluorination of pyridine-N-oxides via 2-pyridyltrialkylammonium salts. Retrieved from [Link]

-

MDPI. (2021). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 26(7), 1957. Available from: [Link]

-

Thieme. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxy. Synthesis, 53(10), 1735-1748. Available from: [Link]

-

ResearchGate. (n.d.). The Boekelheide rearrangement on pyrimidine N-oxides and its mechanism study. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13496–13503. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Retrieved from [Link]

-

PubMed. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry, 29(26), e202204015. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US10160695B2 - Synthesis of meta-substituted [18F]-3-fluoro-4-aminopyridines by direct radiofluorination of pyridine N-oxides.

-

National Center for Biotechnology Information. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

ScienceDirect. (n.d.). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 3-fluoro-, 1-oxide. Retrieved from [Link]

Sources

- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. grokipedia.com [grokipedia.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 15. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Potential applications of 3-Fluoro-4-methylpyridine 1-oxide in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 3-Fluoro-4-methylpyridine 1-oxide in Medicinal Chemistry

Executive Summary

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles in modern drug discovery frequently relies on the strategic incorporation of highly functionalized heterocyclic building blocks. 3-Fluoro-4-methylpyridine 1-oxide (CAS: 33252-59-4) represents a highly specialized, dual-functionalized scaffold that bridges synthetic utility with profound pharmacological advantages. By combining the inductive electron-withdrawing properties of a fluorine atom, the steric and functional potential of a methyl group, and the unique electronic dipole of an N-oxide moiety, this compound serves as a critical intermediate and a stable bioisostere in the development of novel therapeutics, including potent anticoagulants and kinase inhibitors[1][2].

This whitepaper explores the mechanistic rationale behind utilizing 3-Fluoro-4-methylpyridine 1-oxide, detailing its physicochemical impact, synthetic workflows, and its role in metabolism-directed drug optimization.

Mechanistic Rationale: The Triad of Substitution

The structural uniqueness of 3-Fluoro-4-methylpyridine 1-oxide lies in the synergistic interplay of its three distinct functional groups. Understanding the causality behind these modifications is essential for rational drug design.

The N-Oxide Moiety: Polarity and Bioisosterism

The N+–O– bond is highly polar, possessing a significantly larger dipole moment than standard polar bonds (e.g., P–O or S–O)[2]. In medicinal chemistry, the pre-installation of an N-oxide serves three primary functions:

-

Metabolic Shielding: Unsubstituted pyridines are notorious for rapid cytochrome P450 (CYP)-mediated N-oxidation, leading to high in vivo clearance. Pre-forming the N-oxide blocks this metabolic soft spot, stabilizing the molecule's half-life ( t1/2 )[2][3].

-

Hydrogen Bond Acceptor: The oxygen atom possesses a localized negative charge, making it an exceptional hydrogen bond acceptor. This allows the N-oxide to interact with specific residues in target active sites (e.g., the hinge region of kinases or the S1/S3 pockets of proteases) via nonclassical C–H···O interactions[4].

-

Solubility Modulation: The high polarity of the N-oxide group drastically decreases lipophilicity ( logD ), thereby increasing aqueous solubility and decreasing indiscriminate membrane permeability, which is often desirable for reducing off-target central nervous system (CNS) toxicity[2].

The 3-Fluoro Substitution: Electronic Tuning

The introduction of a fluorine atom adjacent to the nitrogen (and the methyl group) exerts a strong inductive electron-withdrawing effect.

-

Basicity Reduction: Fluorine lowers the pKa of the pyridine ring. In the context of the parent 3-fluoro-4-methylpyridine, this reduced basicity inherently diminishes the lone pair's susceptibility to oxidative metabolism[3].

-

Conformational Locking: The highly electronegative fluorine atom can induce preferred conformations through dipole-dipole repulsion or intramolecular hydrogen bonding with adjacent substituents, locking the pharmacophore into a bioactive conformation.

The 4-Methyl Group: The Synthetic Vector

The methyl group at the C4 position is not merely a steric filler for hydrophobic pockets; it is a highly reactive synthetic vector. In the presence of the N-oxide, the C4-methyl protons become significantly more acidic. This enables critical late-stage functionalizations, most notably the Boekelheide rearrangement, allowing for the rapid generation of hydroxymethyl or halomethyl derivatives.

Table 1: Comparative Physicochemical Impact of Substitutions

| Property | Parent Pyridine | 3-Fluoro-4-methylpyridine | Pyridine N-Oxide | 3-Fluoro-4-methylpyridine 1-oxide |

| Dipole Moment ( μ ) | ~2.2 D | ~2.5 D | ~4.2 D | >4.5 D (Estimated) |

| Aqueous Solubility | Moderate | Low-Moderate | High | High |

| H-Bond Acceptor | Weak (N lone pair) | Weak | Strong (N-O oxygen) | Strong (N-O oxygen) |

| Metabolic Stability | Low (Prone to N-oxidation) | Moderate (Fluorine lowers pKa ) | High (N-oxidation blocked) | Very High |

Applications in Target-Directed Drug Discovery

Antithrombotic Agents (Thrombin and Factor XIa Inhibitors)

The 3-fluoro-4-methylpyridine scaffold has been extensively utilized in the optimization of antithrombotic agents. In the development of 3-aminopyrazinone acetamide thrombin inhibitors, researchers discovered that incorporating a 3-fluoro-4-methylpyridine moiety at the P1 position yielded highly potent analogues ( Ki=0.9 nM)[3]. The rationale was metabolism-directed: the 3-fluoro group was hypothesized to reduce pyridine basicity, thereby diminishing the potential for rapid N-oxidation and improving the pharmacokinetic duration[3][5].

Furthermore, in the discovery of Factor XIa (FXIa) inhibitors, pyridine N-oxides have been deployed to exploit nonclassical interactions. By replacing basic amines with N-oxides, researchers successfully maintained critical hydrogen-bonding interactions with the target while significantly reducing polar atoms, culminating in orally bioavailable candidates with dose-dependent antithrombotic efficacy[4].

Fig 1: Pharmacokinetic optimization logic utilizing 3-fluoro and N-oxide structural modifications.

Hypoxia-Activated Prodrugs

Heteroaromatic N-oxides are frequently utilized as hypoxia-activated prodrugs[2]. In poorly oxygenated environments (such as solid tumors), the N-oxide is enzymatically reduced back to the parent pyridine by cellular reductases. 3-Fluoro-4-methylpyridine 1-oxide can be engineered into a prodrug system where the N-oxide masks the basicity of the pyridine, rendering the drug inactive or impermeable until it reaches the hypoxic tumor microenvironment, where it is reduced to the active 3-fluoro-4-methylpyridine derivative.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and downstream utilization of 3-Fluoro-4-methylpyridine 1-oxide.

Protocol A: Synthesis of 3-Fluoro-4-methylpyridine 1-oxide via m-CPBA Oxidation

The synthesis of pyridine N-oxides is most commonly achieved through the electrophilic oxidation of the parent pyridine using peroxyacids[6].

Reagents:

-

3-Fluoro-4-methylpyridine (1.0 equiv)[7]

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-75% purity, 1.5 equiv)[6]

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Fluoro-4-methylpyridine in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Causality: Low temperatures prevent uncontrolled exothermic oxidation and over-oxidation.

-

Addition: Add m-CPBA portion-wise over 30 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (10% MeOH in DCM). The N-oxide will appear as a highly polar spot ( Rf≈0.2 ) compared to the parent pyridine ( Rf≈0.8 ).

-

Quenching (Self-Validating Safety Step): Add a 10% aqueous solution of sodium thiosulfate ( Na2S2O3 ) and stir for 30 minutes. Validation: Test the organic layer with KI-starch paper to ensure the complete destruction of explosive residual peroxides.

-

Workup: Wash the organic layer with saturated aqueous NaHCO3 (3x) to remove the acidic m-CBA byproduct. Extract the aqueous layer with a highly polar organic solvent (e.g., 10% MeOH/DCM or Chloroform/Isopropanol 3:1) due to the high water solubility of the N-oxide.

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield 3-Fluoro-4-methylpyridine 1-oxide[1].

Protocol B: The Boekelheide Rearrangement Workflow

The N-oxide moiety activates the C4-methyl group for the Boekelheide rearrangement, a powerful method for generating functionalized benzylic-like alcohols. The presence of the 3-fluoro group accelerates the formation of the anhydrobase intermediate due to inductive electron withdrawal, making the C4 protons more acidic.

Step-by-Step Methodology:

-

Acylation: Dissolve 3-Fluoro-4-methylpyridine 1-oxide in neat acetic anhydride ( Ac2O , 5.0 equiv).

-

Rearrangement: Heat the mixture to reflux (140 °C) for 4–6 hours. The initial N-acetoxypyridinium intermediate undergoes deprotonation to an enamine-like anhydrobase, followed by a [3,3]-sigmatropic rearrangement.

-

Concentration: Cool to room temperature and remove excess Ac2O under high vacuum to yield the crude 4-(acetoxymethyl)-3-fluoropyridine.

-

Hydrolysis: Dissolve the crude acetate in Methanol. Add 2.0 M aqueous NaOH (2.0 equiv) and stir at room temperature for 2 hours.

-

Extraction: Neutralize with 1.0 M HCl, extract with Ethyl Acetate, dry, and purify via flash chromatography to isolate (3-fluoropyridin-4-yl)methanol.

Fig 2: Boekelheide rearrangement workflow for 3-Fluoro-4-methylpyridine 1-oxide functionalization.

Conclusion

3-Fluoro-4-methylpyridine 1-oxide is far more than a simple building block; it is a meticulously engineered scaffold designed to solve complex pharmacokinetic and synthetic challenges in medicinal chemistry. By leveraging the electron-withdrawing nature of the fluorine atom to modulate basicity, and the polar N-oxide bond to block metabolism and engage in nonclassical hydrogen bonding, drug development professionals can dramatically improve the efficacy and half-life of novel therapeutics. Furthermore, its utility in sigmatropic rearrangements provides a robust synthetic gateway to highly functionalized pyridine derivatives.

References

-

Journal of Medicinal Chemistry - ACS Publications. Metabolism-Directed Optimization of 3-Aminopyrazinone Acetamide Thrombin Inhibitors. Development of an Orally Bioavailable Series Containing P1 and P3 Pyridines. Retrieved from: [Link]

-

Journal of Medicinal Chemistry - ACS Publications. Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. Retrieved from:[Link]

-

ACS Publications. Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from: [Link]

Sources

Harnessing the Potential of 3-Fluoro-4-methylpyridine 1-oxide: A Strategic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on empowering researchers with the tools and knowledge to overcome complex synthetic challenges. This guide delves into the strategic utility of 3-fluoro-4-methylpyridine 1-oxide, a versatile heterocyclic building block that has become increasingly pivotal in the fields of medicinal chemistry and agrochemical development. We will move beyond simple reaction schemes to explore the underlying principles that govern its reactivity, providing a framework for its rational application in the synthesis of novel and functional molecules. The strategic placement of the fluorine atom, the methyl group, and the N-oxide functionality creates a unique electronic landscape, offering a palette of selective transformations for the discerning synthetic chemist.

The Molecular Architecture: Understanding the Foundations of Reactivity

3-Fluoro-4-methylpyridine 1-oxide is more than just a substituted pyridine; it is an activated system designed for selective functionalization. To fully exploit its potential, we must first appreciate the role of each component:

-

The Pyridine N-oxide Core: The N-oxide is the cornerstone of this building block's enhanced reactivity. The polarization of the N-O bond significantly alters the electron distribution of the pyridine ring. The oxygen atom acts as an electron-donating group through resonance, increasing electron density at the C2 (ortho) and C4 (para) positions. This activation is crucial for facilitating electrophilic substitution, a reaction that is notoriously difficult on the parent pyridine ring.[1][2] Conversely, the inductive electron withdrawal by the positively charged nitrogen atom makes the C2 and C4 positions highly susceptible to nucleophilic attack, a feature we will explore in detail.[3]

-

The 3-Fluoro Substituent: The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5][6] In this building block, the strongly electronegative fluorine atom at the C3 position serves two primary roles. First, it exerts a strong inductive electron-withdrawing effect, further activating the ring towards nucleophilic attack. Second, its position influences the regioselectivity of various transformations.

-

The 4-Methyl Group: The methyl group at the C4 position provides a steric and electronic handle. While it is a weak electron-donating group, its primary influence is steric, potentially directing incoming reagents to the less hindered C2 position. Furthermore, the methyl group itself can be a site for functionalization under specific conditions, although this is less common than reactions on the ring.

The interplay of these three features transforms a relatively inert pyridine core into a highly versatile and predictable synthetic intermediate.

Strategic Synthesis of 3-Fluoro-4-methylpyridine 1-oxide

The most direct and common method for the preparation of 3-fluoro-4-methylpyridine 1-oxide is the N-oxidation of the parent heterocycle, 3-fluoro-4-methylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

The rationale for this approach is its high efficiency and selectivity. The lone pair of electrons on the pyridine nitrogen is the most nucleophilic site in the molecule, leading to a clean and high-yielding reaction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methylpyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 to 1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. The use of a slight excess of the oxidizing agent ensures complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-fluoro-4-methylpyridine 1-oxide.

Key Synthetic Transformations: A Guide to Application

The true power of 3-fluoro-4-methylpyridine 1-oxide lies in its predictable reactivity towards a range of chemical transformations.

The N-oxide functionality, in concert with the electron-withdrawing fluorine, renders the pyridine ring highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions. This is a significant advantage over the non-oxidized pyridine, which requires harsh conditions for similar reactions.

A prime example of leveraging this reactivity is seen in the synthesis of substituted aminopyridines. The introduction of an amino group at the C2 position can be a key step in the synthesis of various pharmaceutical agents.

Diagram: Regioselectivity in Nucleophilic Aromatic Substitution

Caption: Regioselectivity of nucleophilic attack on 3-fluoro-4-methylpyridine 1-oxide.

The N-oxide group activates the C4 position for electrophilic attack by donating electron density through resonance.[1][2] This allows for reactions like nitration to proceed under milder conditions than those required for the parent pyridine.

A classic example is the nitration at the C4 position, which can be subsequently reduced to an amino group or used as a handle for further transformations. The synthesis of 3-methyl-4-nitropyridine-1-oxide provides a well-established protocol for this type of reaction.[7][8]

This protocol is adapted from the synthesis of 3-methyl-4-nitropyridine-1-oxide and serves as a representative procedure.[8]

-

Reaction Setup: In a flask suitable for strong acids, cool concentrated sulfuric acid to 0-5 °C. Slowly add 3-fluoro-4-methylpyridine 1-oxide (1.0 eq.).

-

Nitrating Agent: To this cooled mixture, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

Heating: Carefully heat the mixture to 95-100 °C. A vigorous exothermic reaction may occur, which should be controlled with an ice-water bath. Once subsided, continue heating at 100-105 °C for 2-3 hours.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralization and Isolation: Neutralize the solution with a base such as sodium carbonate until the product precipitates. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Modern synthetic methods increasingly rely on direct C-H functionalization to build molecular complexity efficiently.[9][10] The N-oxide group can act as an effective directing group in transition-metal-catalyzed C-H activation, typically favoring functionalization at the C2 position. Palladium and Rhodium catalysts have been successfully employed for the C-H arylation, alkenylation, and alkylation of pyridine N-oxides.[11][12]

This approach allows for the introduction of a wide range of substituents without the need for pre-functionalization of the pyridine ring, representing a significant step towards more sustainable and atom-economical synthesis.

Diagram: General Workflow for C-H Functionalization

Caption: A typical workflow for the C-H functionalization of pyridine N-oxides.